N-(3-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(3-Chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The 3-chlorophenyl group on the acetamide nitrogen introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4OS/c25-17-7-4-8-18(13-17)27-23(30)15-31-24-22-14-21(28-29(22)12-11-26-24)20-10-3-6-16-5-1-2-9-19(16)20/h1-14H,15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJQBQMOBUGRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a 3-chlorophenyl group, a sulfanyl-acetamide linkage, and a pyrazolo[1,5-a]pyrazine core substituted with a naphthalene moiety. The intricate structure contributes to its distinct chemical and physical properties, making it a subject of interest for various therapeutic applications.
Chemical Structure
The chemical structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation .
- Antimicrobial Activity : Preliminary studies suggest that it can exhibit antimicrobial properties against various pathogens .
- Antitubercular Properties : Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating potential for this compound as well .
The biological activity of this compound is believed to involve interactions with specific molecular targets. Interaction studies reveal that the compound can bind to various receptors and enzymes involved in inflammatory and infectious processes.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally similar to this compound:
Synthesis and Structural Comparison
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The unique combination of functional groups in this compound distinguishes it from others in its class.
Synthesis Steps:
- Formation of the pyrazolo[1,5-a]pyrazine core.
- Introduction of the naphthalene moiety.
- Coupling with the chlorophenyl group through sulfanyl linkage.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s uniqueness arises from three structural elements:
Pyrazolo[1,5-a]pyrazine Core : Compared to pyrazolo[1,5-a]pyrimidine (e.g., ) or pyrazolo[3,4-b]pyridine (e.g., ), the pyrazine ring introduces distinct electronic properties due to its two nitrogen atoms in the six-membered ring.
Substituent Positioning : The 3-chlorophenyl group differs from analogs with 4-chlorophenyl (), 4-bromo-2-fluorophenyl (), or trifluoromethylphenyl () substituents, altering steric bulk and electron-withdrawing effects.
Comparison Table
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(3-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core, followed by sulfanylation and amidation. Key steps include:
- Core Formation : Cyclization of substituted pyrazole intermediates under reflux in ethanol or DMF, optimized at 80–100°C for 6–8 hours .
- Sulfanylation : Reaction with thiolacetic acid derivatives in the presence of a base (e.g., NaH) at 0–25°C to introduce the sulfanyl group .
- Amidation : Coupling with 3-chlorophenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or THF .
- Optimization : Solvent choice (polar aprotic solvents enhance yield), strict temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions, particularly the sulfanyl and acetamide linkages (δ 3.5–4.0 ppm for SCH₂; δ 165–170 ppm for C=O) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) to confirm molecular formula .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related chlorophenyl acetamide derivatives .
Q. What structural features influence the compound’s reactivity and stability?
- Methodological Answer :
- Electron-Deficient Pyrazine Core : Enhances susceptibility to nucleophilic attack at the C4 sulfanyl position .
- Chlorophenyl Group : Introduces steric hindrance, reducing aggregation in aqueous media .
- Sulfanyl-Acetamide Linkage : Prone to hydrolysis under acidic/basic conditions; stability studies recommend pH 6–8 for storage .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for similar acetamides) .
- Light Sensitivity : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) to assess photodegradation pathways .
Q. What computational strategies are effective in predicting interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase targets (e.g., JAK2 or EGFR), leveraging the pyrazine core’s affinity for ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : GROMACS/AMBER to assess binding stability over 100-ns trajectories, focusing on sulfanyl-acetamide flexibility .
- QSAR Modeling : Train models on pyrazolo-pyrazine derivatives to predict IC₅₀ values and selectivity indices .
Q. How should contradictions between in silico bioactivity predictions and experimental results be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate docking results with SPR (surface plasmon resonance) assays to measure binding kinetics (ka/kd) .
- Metabolite Screening : LC-MS/MS to identify off-target interactions or metabolic byproducts (e.g., sulfoxide formation) .
- Crystallographic Validation : Co-crystallize the compound with putative targets (e.g., crystallized kinase domains) to resolve docking ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
